molecular formula C16H12N4 B13853384 5-(1H-pyrrolo[2,3-b]pyridin-3-yl)isoquinolin-1-amine

5-(1H-pyrrolo[2,3-b]pyridin-3-yl)isoquinolin-1-amine

Katalognummer: B13853384
Molekulargewicht: 260.29 g/mol
InChI-Schlüssel: FOAPWCRYKKSEPU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(1H-pyrrolo[2,3-b]pyridin-3-yl)isoquinolin-1-amine is a heterocyclic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a fused ring system combining pyrrolo[2,3-b]pyridine and isoquinoline moieties, which contribute to its distinct chemical behavior and biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-pyrrolo[2,3-b]pyridin-3-yl)isoquinolin-1-amine typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrolo[2,3-b]pyridine core, which is then coupled with an isoquinoline derivative under specific conditions. For instance, the reaction may involve the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, to form the desired product .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and employing scalable purification techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

5-(1H-pyrrolo[2,3-b]pyridin-3-yl)isoquinolin-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenated derivatives can be used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines or alcohols.

Wissenschaftliche Forschungsanwendungen

5-(1H-pyrrolo[2,3-b]pyridin-3-yl)isoquinolin-1-amine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-(1H-pyrrolo[2,3-b]pyridin-3-yl)isoquinolin-1-amine involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, thereby affecting downstream signaling pathways involved in cell proliferation and survival . This inhibition can lead to the suppression of tumor growth in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-(1H-pyrrolo[2,3-b]pyridin-3-yl)isoquinolin-1-amine stands out due to its unique combination of the pyrrolo[2,3-b]pyridine and isoquinoline moieties, which confer distinct chemical and biological properties. This dual structural feature allows for versatile interactions with various molecular targets, making it a valuable compound for research and potential therapeutic applications.

Eigenschaften

Molekularformel

C16H12N4

Molekulargewicht

260.29 g/mol

IUPAC-Name

5-(1H-pyrrolo[2,3-b]pyridin-3-yl)isoquinolin-1-amine

InChI

InChI=1S/C16H12N4/c17-15-12-4-1-3-10(11(12)6-8-18-15)14-9-20-16-13(14)5-2-7-19-16/h1-9H,(H2,17,18)(H,19,20)

InChI-Schlüssel

FOAPWCRYKKSEPU-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=CN=C2N)C(=C1)C3=CNC4=C3C=CC=N4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.